molecular formula C22H23N5O B2451240 1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea CAS No. 2034238-87-2

1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea

Cat. No.: B2451240
CAS No.: 2034238-87-2
M. Wt: 373.46
InChI Key: IAFICSRAAXVQHS-UHFFFAOYSA-N
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Description

1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is a synthetic organic compound that features a complex structure incorporating a benzhydryl group, an imidazo[1,2-b]pyrazole moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea typically involves multiple steps:

  • Formation of the Imidazo[1,2-b]pyrazole Core: : This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydrazinopyrazole and an aldehyde or ketone. The reaction is often carried out under acidic or basic conditions to facilitate the cyclization.

  • Attachment of the Benzhydryl Group: : The benzhydryl group can be introduced via a nucleophilic substitution reaction. This step might involve the use of benzhydryl chloride and a base to promote the substitution.

  • Urea Formation: : The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage. This reaction is typically carried out under mild conditions to avoid decomposition of the sensitive imidazo[1,2-b]pyrazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the urea linkage or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzhydryl or imidazo[1,2-b]pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, bases, or acids depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazo[1,2-b]pyrazole core is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-benzhydryl-3-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea: Lacks the methyl group on the imidazo[1,2-b]pyrazole ring.

    1-benzhydryl-3-(2-(6-chloro-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea: Contains a chlorine substituent instead of a methyl group.

Uniqueness

1-benzhydryl-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea is unique due to the specific substitution pattern on the imidazo[1,2-b]pyrazole ring, which can significantly influence its chemical and biological properties. The presence of the methyl group may enhance its stability, solubility, or interaction with biological targets compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-benzhydryl-3-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-17-16-20-26(14-15-27(20)25-17)13-12-23-22(28)24-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,14-16,21H,12-13H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFICSRAAXVQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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